molecular formula C18H12Cl2N2O3S B2949284 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477551-33-0

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2949284
CAS RN: 477551-33-0
M. Wt: 407.27
InChI Key: CMJHUBMIJJVHMO-UHFFFAOYSA-N
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Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C18H12Cl2N2O3S and its molecular weight is 407.27. The purity is usually 95%.
BenchChem offers high-quality N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiallergy and Pharmacological Evaluation

A study by Hargrave et al. (1983) focused on the synthesis and testing of N-(4-substituted-thiazolyl)oxamic acid derivatives for antiallergy activity in the rat PCA model. Among the synthesized compounds, some showed potent activity, indicating their potential as antiallergy agents. This research highlights the chemical's role in developing new pharmacological agents with antiallergy properties (Hargrave, K. D., Hess, F. K., & Oliver, J. T., 1983).

Antibacterial Agents

Palkar et al. (2017) synthesized novel analogs with antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This study showcases the compound's application in developing novel antibacterial agents, contributing to combating antibiotic-resistant bacteria strains (Palkar, M. et al., 2017).

Anticancer Activity

The synthesis and evaluation of benzothiazole derivatives as potent antitumor agents were explored by Yoshida et al. (2005). The study found that certain derivatives exhibited excellent inhibitory effects on tumor growth in vivo, indicating the compound's potential use in cancer treatment (Yoshida, M. et al., 2005).

Molecular Interaction Studies

Research by Shim et al. (2002) on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor provides insights into the compound's potential application in studying receptor-ligand interactions. This could have implications for developing therapies targeting the cannabinoid system (Shim, J. et al., 2002).

Antimicrobial and Antioxidant Activities

Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including the chemical of interest, and applied them for dyeing polyester fabrics. These compounds exhibited high efficiency based on in vitro screening of their antioxidant and antimicrobial activity. This application demonstrates the compound's role in developing materials with integrated antimicrobial and antioxidant properties (Khalifa, M. et al., 2015).

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-12-3-1-10(7-13(12)20)14-9-26-18(21-14)22-17(23)11-2-4-15-16(8-11)25-6-5-24-15/h1-4,7-9H,5-6H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJHUBMIJJVHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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